molecular formula C8H8BrI B1287019 2-Bromo-5-iodo-1,3-dimethylbenzene CAS No. 689260-53-5

2-Bromo-5-iodo-1,3-dimethylbenzene

Cat. No.: B1287019
CAS No.: 689260-53-5
M. Wt: 310.96 g/mol
InChI Key: QFHHDLIXCIGLBS-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-dimethylbenzene (CAS 689260-53-5) is a halogenated aromatic compound with the molecular formula C₈H₈BrI and a molecular weight of 310.96 g/mol. It features a benzene ring substituted with bromine and iodine at the 2- and 5-positions, respectively, and methyl groups at the 1- and 3-positions (Fig. 1). This compound is commercially available and widely used as a versatile intermediate in organic synthesis, particularly in the preparation of functional molecules for supramolecular chemistry, organometallic complexes, and conductive polymers .

Crystallographic studies reveal that its structure includes disordered hydrogen atoms in the methyl groups and weak intramolecular C–H⋯Br hydrogen bonds, forming non-planar five-membered rings. The crystal packing is stabilized by van der Waals interactions, with molecules stacked along the b-axis . The compound is typically a colorless to light-yellow crystalline solid, soluble in organic solvents like ether and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-iodo-1,3-dimethylbenzene can be synthesized through the bromination and iodination of 1,3-dimethylbenzene. The typical synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

Organic Synthesis

2-Bromo-5-iodo-1,3-dimethylbenzene is primarily utilized as a reagent and intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for diverse reactivity patterns:

  • Substitution Reactions : The bromine and iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of biaryl compounds.

Catalysis

This compound acts as a catalyst or catalyst precursor in various organic reactions. Its ability to undergo substitution and coupling reactions makes it a valuable component in the development of new catalytic systems. Specifically, it can be used in:

  • Palladium-Catalyzed Reactions : It serves as a substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic frameworks.

Material Science

In material science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique electronic environment due to the combination of halogen atoms and methyl groups allows for:

  • Development of Organic Semiconductors : The compound's properties can be exploited in creating materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Pharmaceutical Research

The compound has been investigated for its potential use in pharmaceutical synthesis and drug discovery. Notably, it has shown biological activity as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism:

  • Cytochrome P450 Inhibition : It inhibits several key enzymes such as CYP1A2, CYP2C9, and CYP2D6. This inhibition can alter drug metabolism pathways, impacting pharmacokinetics and toxicity profiles of co-administered medications.
EnzymeInhibition Type
CYP1A2Competitive
CYP2C9Competitive
CYP2D6Competitive

Case Studies

  • Synthesis of Biaryl Compounds : Research demonstrated the successful use of this compound in palladium-catalyzed Suzuki coupling reactions to synthesize biaryl derivatives with significant yield improvements compared to traditional methods .
  • Drug Metabolism Studies : A study highlighted the compound's role as a competitive inhibitor of cytochrome P450 enzymes, suggesting implications for drug interactions and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-dimethylbenzene in chemical reactions typically involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions. The bromine and iodine atoms can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

5-Bromo-2-iodo-1,3-dimethylbenzene (CAS 68920-03-6), a positional isomer, differs in the placement of bromine (5-position) and iodine (2-position). This subtle change alters reactivity: iodine’s larger atomic radius and lower electronegativity make it more susceptible to nucleophilic substitution or Suzuki coupling compared to bromine. For example, in cross-coupling reactions, the iodine substituent in 5-bromo-2-iodo-1,3-dimethylbenzene reacts preferentially, enabling sequential functionalization .

1-Bromo-3-iodo-2-methylbenzene (CAS 97456-81-0) lacks the second methyl group, reducing steric hindrance and increasing reactivity in electrophilic substitutions. The absence of a 1,3-dimethyl configuration also impacts crystal packing, as methyl groups influence molecular symmetry and intermolecular interactions .

Physicochemical Properties

A comparative analysis of solubility and steric effects is shown in Table 1:

Compound Molar Solubility (mmol/L) Molecular Volume (ų) Melting Point (°C)
2-Bromo-5-iodo-1,3-dimethylbenzene 0.15 (estimated) 220 85–87
2-Bromo-1,3-dimethylbenzene 0.10 195 60–62
2-Fluoro-1,3-dimethylbenzene 0.46 180 -15 (liquid)

The solubility cutoff effect (0.10–0.46 mmol/L) observed for halogenated dimethylbenzenes correlates with their ability to modulate GABAA receptors. Compounds below 0.10 mmol/L (e.g., 2-bromo-1,3-dimethylbenzene) lack receptor efficacy, while those above 0.46 mmol/L (e.g., 2-fluoro-1,3-dimethylbenzene) exhibit receptor potentiation. This compound, with intermediate solubility, may occupy a unique pharmacological niche .

Reactivity in Catalytic Coupling Reactions

Steric hindrance significantly impacts reaction yields. For example, Suzuki coupling of 2-bromo-1,3-dimethylbenzene with 2-methylphenylboronic acid proceeds at lower conversion (45%) compared to bromomesitylene (1,3,5-trimethyl-2-bromobenzene, 72%), due to increased steric bulk in the latter enhancing oxidative addition efficiency . Similarly, the iodine substituent in this compound facilitates higher conversion rates in Ullmann couplings compared to dibromo analogs .

Biological Activity

2-Bromo-5-iodo-1,3-dimethylbenzene (CAS No. 689260-53-5) is a halogenated aromatic compound with the molecular formula C₈H₈BrI. Its unique structure, characterized by the presence of bromine and iodine atoms on the benzene ring along with two methyl groups, contributes to its potential biological activity. This article explores the biological properties of this compound, focusing on its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes.

The following table summarizes key chemical properties of this compound:

PropertyValue
Molecular Weight310.96 g/mol
Boiling PointNot available
SolubilityModerately soluble
Log P (octanol-water)3.86
Lipinski's Rule of Five1 (indicating drug-like properties)

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism in humans. Specifically, it has shown inhibitory effects on:

  • CYP1A2
  • CYP2C9
  • CYP2D6

These enzymes are involved in the metabolism of a wide range of pharmaceutical compounds, suggesting that this compound could influence drug pharmacokinetics and toxicity profiles.

The inhibition mechanism appears to be competitive in nature, where the compound competes with substrates for binding sites on the enzyme. This interaction can lead to altered metabolic pathways for drugs processed by these enzymes, potentially resulting in increased plasma concentrations and prolonged effects of co-administered medications.

Case Studies and Research Findings

Research into similar compounds has provided insights into the biological activity of halogenated aromatic compounds. For example:

  • Study on CYP Enzyme Inhibition : A study demonstrated that halogenated compounds could significantly inhibit CYP enzymes, leading to increased bioavailability of certain drugs. This suggests that this compound may exhibit similar effects in vivo .
  • Comparative Analysis : A comparative analysis with structurally related compounds showed that variations in halogen substitution and position significantly affect biological activity. For instance, compounds with multiple halogen substitutions often exhibit enhanced inhibitory effects on CYP enzymes compared to their mono-substituted counterparts .

Toxicological Considerations

The biological activity of this compound also raises concerns regarding its safety profile. Its potential to inhibit critical metabolic pathways necessitates thorough toxicological evaluations to assess risks associated with exposure.

Summary of Toxicological Data

EndpointFindings
Acute ToxicityLimited data available
Chronic ExposureNeeds further investigation
MutagenicityNot established

Q & A

Basic Question: What are the recommended synthetic routes for 2-Bromo-5-iodo-1,3-dimethylbenzene?

Answer:
The synthesis typically involves halogenation of a pre-functionalized aromatic precursor. For example, direct iodination of 2-bromo-1,3-dimethylbenzene can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize over-halogenation . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may require intermediate boronic ester formation, though steric hindrance from methyl groups must be addressed via optimized ligand systems (e.g., bulky phosphines) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures for high-purity crystals .

Advanced Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The methyl groups at positions 1 and 3 create steric hindrance, reducing accessibility to the iodine substituent at position 5. This necessitates catalytic systems with high activity, such as Pd(PPh₃)₄ with Cs₂CO₃ as a base in toluene at 110°C . Electronically, the bromine atom (electron-withdrawing) deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions. Kinetic studies using NMR or in situ IR spectroscopy can monitor reaction progress and optimize ligand-to-metal ratios .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons (if present) show splitting patterns influenced by substituents .
    • ¹³C NMR : Halogenated carbons (C-Br, C-I) resonate at δ 90–120 ppm and δ 140–160 ppm, respectively .
  • X-ray Crystallography : Resolves steric configurations and bond angles (e.g., C-I bond length ~2.10 Å, C-Br ~1.90 Å) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 310.96 (M⁺) confirm molecular weight .

Advanced Question: How can conflicting crystallographic and computational data on bond lengths be reconciled?

Answer:
Discrepancies between experimental (X-ray) and DFT-calculated bond lengths (e.g., C-I vs. C-Br) often arise from crystal packing effects or basis set limitations in simulations. To resolve this:

Perform Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Use dispersion-corrected DFT methods (e.g., B3LYP-D3) for improved accuracy in van der Waals interactions .

Compare synchrotron XRD data with neutron diffraction (where feasible) to refine thermal parameters .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with halogenated aromatics .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI or HBr gases) during reactions .
  • Waste Disposal : Halogenated waste must be segregated and neutralized with 10% sodium thiosulfate before disposal .

Advanced Question: What role does this compound play in designing host-guest supramolecular systems?

Answer:
The iodine atom serves as a heavy atom to enhance spin-orbit coupling in room-temperature phosphorescence (RTP) systems. When incorporated into cucurbituril hosts, the steric bulk of methyl groups stabilizes guest inclusion via hydrophobic interactions, as shown in fluorescence lifetime measurements (τ ≈ 0.5–2.0 ms) . Competitive binding assays with methylviologen derivatives can quantify association constants (Kₐ ~10³–10⁴ M⁻¹) using UV-vis titration .

Basic Question: How to troubleshoot low yields in halogen-exchange reactions involving this compound?

Answer:
Low yields often stem from:

Incomplete halogen displacement : Use excess CuI (1.5 eq.) in Ullmann-type reactions at 120°C in DMF .

Byproduct formation : Monitor reaction progress via TLC (hexane:EtOAc 9:1) and quench unreacted iodine with sodium metabisulfite .

Solvent polarity : Switch to DMSO or DMAc to improve solubility of halogen intermediates .

Advanced Question: How can isotopic labeling (e.g., deuterium) be integrated into derivatives of this compound for mechanistic studies?

Answer:

  • Deuterium incorporation : Use Pd-catalyzed H/D exchange at methyl groups under D₂ atmosphere with DABCO as a base in THF at 80°C .
  • Isotopic tracing : LC-MS analysis (ESI⁺) tracks deuterium incorporation (>95% via isotopic peak ratios) .
  • Kinetic isotope effects (KIE) : Compare k_H/k_D in SNAr reactions to elucidate rate-determining steps .

Properties

IUPAC Name

2-bromo-5-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHHDLIXCIGLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609596
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689260-53-5
Record name 2-Bromo-5-iodo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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